A broad-spectrum cephalosporin antibiotic and cefotaxime derivative with a very long half-life and high penetrability to meninges, eyes and inner ears.
Ceftriaxone disodium salt hemiheptahydrate
CAS No.: 104376-79-6
Cat. No.: VC21345788
Molecular Formula: C18H19N8NaO8S3
Molecular Weight: 594.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 104376-79-6 |
---|---|
Molecular Formula | C18H19N8NaO8S3 |
Molecular Weight | 594.6 g/mol |
IUPAC Name | sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |
Standard InChI | InChI=1S/C18H18N8O7S3.Na.H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;1H2/q;+1;/p-1/b24-8+;;/t9-,15-;;/m1../s1 |
Standard InChI Key | GSFNZSQZXKBTJB-GNXCPKRQSA-M |
Isomeric SMILES | CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+] |
SMILES | CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES | CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+] |
Appearance | White to Off White Solid |
Melting Point | >155 °C |
Chemical Structure and Properties
Chemical Identity
Ceftriaxone disodium salt hemiheptahydrate is identified by the Chemical Abstracts Service (CAS) Registry Number 104376-79-6 . The compound represents the sodium salt form of ceftriaxone, containing 3.5 molecules of water of crystallization per molecule of the active pharmaceutical ingredient . This specific hydration state contributes significantly to the compound's stability and solubility characteristics.
The chemical name of the compound is (6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-8-oxo-3-(((1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-as-triazin-3-yl)thio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7(sup 2)-(Z)-(O-methyloxime), disodium salt, sesquaterhydrate . Alternative nomenclature includes CEFTRIAXONE SODIUM SESQUATERHYDRATE and 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid derivatives .
Most sources consistently report the molecular formula as C₁₈H₁₆N₈Na₂O₇S₃·3.5H₂O with a molecular weight ranging from 661.58 to 663.63 g/mol , as shown in Table 1.
Table 1: Chemical Identity of Ceftriaxone Disodium Salt Hemiheptahydrate
Physical Properties
Ceftriaxone disodium salt hemiheptahydrate exists as a solid at room temperature (20°C) . The compound is described as a white to orange to green powder or crystalline material . These physical characteristics are important considerations for pharmaceutical formulation and quality control processes.
Table 2: Physical Properties of Ceftriaxone Disodium Salt Hemiheptahydrate
Structural Characteristics
Ceftriaxone disodium salt hemiheptahydrate belongs to the beta-lactam class of antibiotics . The compound contains several key structural elements that are characteristic of cephalosporin antibiotics:
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A beta-lactam ring fused to a dihydrothiazine ring, forming the cephem nucleus
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A 2-amino-4-thiazolylglyoxylamido side chain at position 7
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A methoxyimino group that provides stability against beta-lactamases
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A triazinyl thioether side chain at position 3
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Two sodium ions that neutralize the carboxylic acid groups
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3.5 molecules of water of crystallization
This unique structural composition contributes to the compound's broad-spectrum antimicrobial activity and its stability against various beta-lactamase enzymes that typically degrade penicillin and other beta-lactam antibiotics .
Pharmaceutical Classification and Mechanism of Action
Antibiotic Classification
Ceftriaxone disodium salt hemiheptahydrate is classified as a third-generation cephalosporin antibiotic . As a member of this class, it demonstrates enhanced activity against gram-negative bacteria compared to earlier generations while maintaining effectiveness against many gram-positive bacteria . The compound is categorized as an Active Pharmaceutical Ingredient (API) Reference Standard and falls under several classification systems including Cephalosporins, Pharmaceutical and Veterinary Residue Reference Materials, and Pharmaceutical Toxicology Reference Materials .
Mechanism of Action
The bactericidal activity of ceftriaxone disodium salt hemiheptahydrate is attributed to its ability to disrupt the synthesis of the peptidoglycan layer of bacterial cell walls . The compound acts by binding to specific penicillin-binding proteins (PBPs) located in the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents proper cell wall formation, leading to osmotic instability and eventual bacterial cell lysis.
Research has shown that ceftriaxone has been utilized to study:
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Drug-induced immune hemolytic anemias
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Prophylactic strategies to reduce neonatal encephalopathy
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Pentylenetetrazole-evoked convulsions
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The effect of expression, binding, and inhibition of PDP1 and other penicillin-binding proteins on bacterial cell wall mucopeptide synthesis
Beyond its antibacterial effects, ceftriaxone has been found to increase EAAT2 pump expression in the central nervous system and to reduce glutamatergic toxicity , suggesting potential neuroprotective properties that extend beyond its primary antimicrobial function.
Antimicrobial Spectrum
Analytical Characterization
Source | Purity Specification | Analytical Method | Reference |
---|---|---|---|
TCI America | >98.0% | HPLC (area%) | |
TCI America | >98.0% | Nonaqueous Titration | |
Abcam | >98% | Not specified | |
LGC Standards | >95% | HPLC |
These high purity standards are essential for ensuring consistent and reliable results in research applications and for maintaining the efficacy and safety of pharmaceutical preparations.
Spectroscopic Properties
The specific optical rotation of ceftriaxone disodium salt hemiheptahydrate provides valuable information for compound identification and quality control. The specific rotation [α]20/D is reported to be between -150° and -170° (C=1, H₂O) when calculated on the anhydrous substance , with a specific reported value of -160° (C=1, H₂O) .
This optical activity arises from the compound's stereochemistry, particularly the chiral centers at positions 6R and 7R in the beta-lactam ring system. The consistent specific rotation serves as an important parameter for verifying the identity and stereochemical purity of the compound.
Solubility Profile
Ceftriaxone disodium salt hemiheptahydrate is reported to be soluble in water , which is advantageous for pharmaceutical formulations as it facilitates preparation and administration. The water solubility is attributed to the presence of two sodium ions and the hydration state of the molecule.
Research on "Solubility and Density of the Disodium Salt Hemiheptahydrate of Ceftriaxone in Water + Ethanol Mixtures" indicates that the compound's solubility has been studied in mixed solvent systems, which is relevant for formulation development and analytical method development.
Parameter | Recommendation | Source |
---|---|---|
Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | |
Condition to Avoid | Light Sensitive |
These storage recommendations highlight the compound's sensitivity to light and suggest that while it can be stored at room temperature, cooler conditions (<15°C) are preferable for long-term storage. The specification of storage in a dark place further emphasizes the compound's photosensitivity.
Stability Considerations
As a beta-lactam antibiotic, ceftriaxone disodium salt hemiheptahydrate contains a strained four-membered beta-lactam ring that is susceptible to hydrolysis, particularly under acidic or basic conditions or in the presence of beta-lactamase enzymes. The hemiheptahydrate form provides a specific hydration state that contributes to the compound's stability profile.
The methoxyimino group in the side chain enhances the compound's stability against beta-lactamases, which is a characteristic feature of third-generation cephalosporins. This structural modification helps protect the beta-lactam ring from enzymatic degradation, contributing to the compound's effectiveness against beta-lactamase-producing bacteria .
Research Applications
Pharmaceutical Research
Ceftriaxone disodium salt hemiheptahydrate is extensively used in pharmaceutical research as a reference standard and as a model compound for studying antibacterial mechanisms. Its application in pharmaceutical research includes:
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Studies of structure-activity relationships in cephalosporins
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Investigations of beta-lactamase stability
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Research on extended half-life antibiotics
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Management of community-acquired and nosocomial infections
These applications highlight the compound's importance in advancing our understanding of antibiotic mechanisms and developing improved therapeutic strategies.
Neurological Studies
Beyond its antibacterial applications, ceftriaxone disodium salt hemiheptahydrate has been utilized in neurological research. The compound is used in studies related to:
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Prophylactic strategies to reduce neonatal encephalopathy
-
Pentylenetetrazole-evoked convulsions
-
Modulation of EAAT2 pump expression in the central nervous system
These neurological applications suggest potential neuroprotective properties of ceftriaxone that may be independent of its antimicrobial activity, opening new avenues for research and therapeutic development.
Other Research Applications
The versatility of ceftriaxone disodium salt hemiheptahydrate extends to various other research applications, including:
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Studies on the effect of expression, binding, and inhibition of PDP1 and other penicillin-binding proteins (PBPs) on bacterial cell wall mucopeptide synthesis
-
Investigations of solubility and density in mixed solvent systems (water + ethanol mixtures)
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Research on veterinary applications, as suggested by its classification under "Veterinary Compound & Metabolite Reference Materials" and "Pharmaceutical and Veterinary Residue Reference Materials"
These diverse applications demonstrate the compound's significance across multiple research domains and highlight its value as a versatile research tool.
These hazard classifications indicate that the compound can cause irritation to the skin and eyes, induce allergic skin reactions, and potentially trigger respiratory symptoms upon inhalation, especially in sensitive individuals.
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